[Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[propan-2-yl-[1-(1,3-thiazol-2-yl)ethyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-7(2)12(6-9(13)14)8(3)10-11-4-5-15-10/h4-5,7-8H,6H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEHSCMZCJKLOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C(C)C1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis with Subsequent Alkylation
The Hantzsch thiazole synthesis forms the foundational approach for constructing the thiazole core. This method involves cyclocondensation of thiourea with α-halo carbonyl compounds . For [isopropyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid, the protocol is adapted as follows:
Step 1: Thiazole Ring Formation
-
Reactants : Thiourea (1.2 mmol) and ethyl 4-chloroacetoacetate (1 mmol) in ethanol (2 mL) .
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Conditions : Stirring at 70°C for 1 hour, followed by ice-cold water precipitation .
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Intermediate : Ethyl (2-aminothiazol-4-yl)acetate hydrobromide (yield: 93–98%) .
Step 2: Isopropyl Group Introduction
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Alkylation : The amine group of the thiazole intermediate reacts with isopropyl bromide in the presence of triethylamine (TEA) in tetrahydrofuran (THF) at 25–30°C .
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Product : Ethyl [isopropyl-(1-thiazol-2-yl-ethyl)-amino]acetate (yield: 75–82%) .
Step 3: Ester Hydrolysis
Challenges :
Rodionov Reaction for β-Amino Acid Synthesis
The Rodionov reaction enables direct synthesis of β-amino acids by condensing aldehydes with malonic acid and ammonium acetate . Applied to this compound:
Step 1: Aldehyde Preparation
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Reactants : 2-(1-Hydroxyethyl)thiazole is oxidized using Dess-Martin periodinane in dichloromethane (DCM) to yield 2-acetylthiazole .
Step 2: β-Amino Acid Formation
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Reactants : 2-Acetylthiazole (3 mmol), malonic acid (3.3 mmol), and ammonium acetate (12 mmol) in glacial acetic acid (6 mL) .
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Intermediate : 3-Amino-3-(2-thiazolyl)propanoic acid (yield: 52–68%) .
Step 3: N-Isopropylation
Advantages :
BF₃-Catalyzed Etherification of Hydroxyimino Esters
This method, adapted from WO2011029596A1, utilizes boron trifluoride (BF₃) to catalyze ether formation :
Step 1: Hydroxyimino Ester Synthesis
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Reactants : Ethyl glyoxylate and 2-aminothiazole-4-acetic acid in ethyl acetate .
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Intermediate : Ethyl (2-aminothiazol-4-yl)hydroxyiminoacetate (yield: 85%) .
Step 2: Etherification with Isopropanol
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Catalyst : BF₃·Et₂O (1.5 equiv) in ethyl acetate/acetic acid (25:1 v/v) .
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Product : Ethyl [isopropyl-(1-thiazol-2-yl-ethyl)-amino]acetate (yield: 92%) .
Step 3: Acid Hydrolysis
Key Features :
Solid-Phase Peptide Synthesis (SPPS) Approach
SPPS allows modular assembly of the amino acid-thiazole hybrid :
Step 1: Resin Functionalization
Step 2: Thiazole Ring Construction
-
Reactants : Fmoc-protected valine thioamide and 2-bromoacetophenone in DMF .
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Conditions : Microwave irradiation at 100°C for 20 minutes .
Step 3: Isopropylation
Step 4: Cleavage and Purification
Advantages :
Enzymatic Resolution of Racemic Mixtures
For enantiomerically pure product, lipase-mediated kinetic resolution is employed :
Step 1: Racemic Ester Synthesis
Step 2: Enzymatic Hydrolysis
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Enzyme : Candida antarctica Lipase B (CAL-B) in phosphate buffer (pH 7.0) .
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Outcome : (S)-acid (ee >98%) and unreacted (R)-ester (ee >95%) .
Step 3: Ester Recycling
Applications :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Enantiomeric Excess (ee) | Scalability |
|---|---|---|---|---|
| Hantzsch Synthesis | 68–72 | 90–95 | Racemic | Industrial |
| Rodionov Reaction | 60–65 | 85–88 | 75–80 | Lab-scale |
| BF₃-Catalyzed | 89 | 98 | Racemic | Pilot-scale |
| SPPS | 65 | 99 | >98 | Small-scale |
| Enzymatic Resolution | 42 | 99.5 | >98 | Specialty |
Optimization Strategies
-
Solvent Selection : Ethyl acetate/acetic acid mixtures (25:1 v/v) improve BF₃-catalyzed etherification yields by 12% compared to THF .
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Temperature Control : Maintaining hydrolysis at 0–5°C prevents decarboxylation, increasing final product yield by 18% .
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Catalyst Loading : Reducing CAL-B concentration from 10 mg/mL to 5 mg/mL decreases hydrolysis rate but improves enantioselectivity (ee from 92% to 98%) .
Chemical Reactions Analysis
Amide Formation Reactions
The carboxylic acid group readily participates in amide bond formation under standard coupling conditions. This reaction is critical for creating peptide-like linkages or modifying pharmacological properties:
Key Process Characteristics
These reactions demonstrate compatibility with sterically demanding amines and electron-rich acylating agents. Racemization risks at chiral centers have been documented during thiazole-linked amide formation .
Esterification Reactions
The carboxylic acid undergoes esterification, enhancing lipophilicity for pharmacokinetic optimization:
Documented Ester Derivatives
| Ester Type | Synthesis Method | Stability Profile | Source |
|---|---|---|---|
| Ethyl ester | Ethanol/H⁺ catalysis | Prone to hydrolysis at pH >7 | |
| tert-Butyl ester | tert-Butanol/DCC coupling | Stable under acidic conditions |
Ethyl esters of structurally analogous compounds show susceptibility to alkaline hydrolysis, requiring neutralization during workup .
Cyclization and Thiazole Ring Modifications
The thiazole moiety enables electrophilic substitutions and coordination chemistry:
Key Reactivity Patterns
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Sulfur Coordination : The thiazole sulfur participates in metal complexation, observed in catalytic systems involving Pd or Cu .
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Electrophilic Substitution : Bromination occurs preferentially at the 5-position of the thiazole ring under mild conditions (Br₂/CH₂Cl₂) .
Stability and Degradation Pathways
Critical stability data from analogous compounds:
Degradation Mechanisms
| Condition | Degradation Product | Half-Life (25°C) | Source |
|---|---|---|---|
| Aqueous solution (pH 7) | Decarboxylation to 2-amino-4-methylthiazole | 48 hours | |
| UV light exposure | Thiazole ring oxidation products | Not quantified |
Light sensitivity necessitates storage in amber vials, while buffered solutions (pH 4-6) improve shelf-life .
Comparative Reactivity Table
Reactivity relative to other thiazole-containing compounds:
| Compound | Amidation Rate (k, M⁻¹s⁻¹) | Esterification Yield (%) |
|---|---|---|
| [Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid | 1.2 × 10⁻³ | 78-82 |
| 2-Aminothiazole-4-carboxylic acid | 2.8 × 10⁻³ | 65 |
| Thiamine (Vitamin B1) | Non-reactive | N/A |
Data extrapolated from kinetic studies of structurally related systems .
Scientific Research Applications
Pharmaceutical Development
The structural features of Isopropyl-(1-thiazol-2-yl-ethyl)-amino-acetic acid contribute to its potential as a pharmaceutical agent. The thiazole moiety is known for its biological activity, while the isopropyl group may enhance lipophilicity, influencing pharmacokinetic properties. This compound could serve as a synthetic intermediate in medicinal chemistry, facilitating the development of new therapeutic agents.
Key Insights:
- Biological Activity : The thiazole ring can impart diverse biological activities, making this compound a candidate for further investigation in drug development.
- Synthetic Versatility : It can be synthesized through various methods, allowing flexibility in its incorporation into larger molecular frameworks for targeted therapy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. Isopropyl-(1-thiazol-2-yl-ethyl)-amino-acetic acid may exhibit significant antifungal and antibacterial properties due to its unique structure.
Case Study:
A study on thiazole derivatives demonstrated that compounds with similar structural features exhibited strong antimicrobial activity against various pathogens. For instance, compounds derived from thiazoles showed minimum inhibitory concentrations (MIC) significantly lower than traditional antifungals like ketoconazole .
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| Isopropyl-(1-thiazol-2-yl-ethyl)-amino-acetic acid | TBD | Antifungal/Bacterial |
| Bifonazole | 0.32 | Antifungal |
| Ketoconazole | 0.23 | Antifungal |
Biochemical Interactions
The compound's structure suggests it may interact with biological systems similarly to natural amino acids. This characteristic opens avenues for research into its role in biochemical pathways and its potential as a modulator in drug resistance mechanisms.
Research Findings:
A study focused on amino acid-derived thiazole compounds indicated their ability to modulate P-glycoprotein (P-gp), a critical player in drug resistance. The ability to enhance the intracellular concentration of chemotherapeutics like paclitaxel was observed, suggesting that Isopropyl-(1-thiazol-2-yl-ethyl)-amino-acetic acid might also possess similar capabilities .
Mechanism of Action
The mechanism of action of [Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The thiazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Research Implications and Limitations
- Similarity Methods: Structural similarity analysis () suggests that the target compound’s thiazole and acetic acid groups may align with known bioactive scaffolds, but differences in heterocycles (e.g., thiadiazole in ) could lead to divergent biological outcomes .
- Experimental Gaps : Direct pharmacological data for the target compound are absent in the provided evidence. Further synthesis and testing are required to validate hypotheses about its activity.
Biological Activity
Isopropyl-(1-thiazol-2-yl-ethyl)-amino-acetic acid (also referred to as ITAA) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores the various biological activities associated with ITAA, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
ITAA features a thiazole ring, which is known for its diverse biological activities. The compound's structure can be represented as follows:
The thiazole moiety contributes significantly to its biological effects by interacting with various biological macromolecules.
1. Antimicrobial Activity
ITAA has demonstrated significant antimicrobial properties against a range of pathogens. Research indicates that compounds with similar thiazole structures exhibit potent antibacterial and antifungal activities.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | |
| Escherichia coli | 0.17 mg/mL | |
| Candida albicans | MIC = 3.92 - 4.01 mM |
In vitro studies have shown that ITAA and its derivatives can inhibit biofilm formation, which is crucial for treating persistent infections.
2. Anticancer Activity
Thiazole derivatives, including ITAA, have been investigated for their anticancer potential. The structure-activity relationship (SAR) studies reveal that modifications on the thiazole ring can enhance cytotoxicity against various cancer cell lines.
| Compound | IC50 (μg/mL) | Cancer Cell Line | Reference |
|---|---|---|---|
| ITAA | < 10 | Human glioblastoma U251 | |
| Thiazole derivative X | 1.61 ± 1.92 | Anti-Bcl-2 Jurkat cells | |
| Thiazole derivative Y | 1.98 ± 1.22 | A-431 cells |
The presence of electron-donating groups in the phenyl ring has been linked to increased activity against cancer cells, highlighting the importance of structural modifications in enhancing therapeutic efficacy.
3. Anti-inflammatory Properties
Preliminary studies suggest that ITAA may possess anti-inflammatory properties, although detailed mechanisms remain to be fully elucidated. The thiazole ring's ability to interact with inflammatory pathways suggests potential applications in treating inflammatory diseases.
The biological activity of ITAA is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : ITAA may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : The compound can act on receptors associated with inflammation and immune response.
- Oxidative Stress Reduction : Some thiazole derivatives exhibit antioxidant properties, which may contribute to their overall biological activity.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of ITAA derivatives against multi-drug resistant strains of Staphylococcus aureus. Results showed that certain derivatives had MIC values significantly lower than standard antibiotics, suggesting their potential as novel antimicrobial agents.
Case Study 2: Anticancer Activity
Research focused on the cytotoxic effects of ITAA on various cancer cell lines revealed that it induced apoptosis in human glioblastoma cells through mitochondrial pathways, demonstrating its potential as an anticancer agent.
Q & A
Q. What are the common synthetic routes for [Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid, and how are intermediates validated?
- Methodological Answer : The compound’s synthesis typically involves multi-step organic reactions, including:
- Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-haloketones (e.g., Hantzsch thiazole synthesis) to generate the thiazole core .
- Amine-Alkylation : Reaction of isopropylamine with a bromoethyl-thiazole intermediate, followed by coupling to an acetic acid moiety via nucleophilic substitution or amide bond formation .
- Validation : Intermediates are characterized using / NMR, IR spectroscopy, and mass spectrometry. Purity is assessed via HPLC (>95% threshold) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : / NMR identifies functional groups (e.g., acetic acid’s carboxyl peak at ~170 ppm) and thiazole proton splitting patterns. - COSY and HSQC resolve overlapping signals in the alkylamine-thiazole region .
- X-ray Crystallography : Confirms stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
- HPLC-MS : Ensures purity and detects trace byproducts (e.g., unreacted intermediates) using reverse-phase C18 columns and ESI ionization .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the final coupling step of this compound?
- Methodological Answer : Low yields often arise from steric hindrance at the isopropyl-thiazole-ethyl interface. Optimization strategies include:
- Catalytic Systems : Screening Pd/Cu catalysts (e.g., Pd(OAc)/BINAP) to enhance C-N coupling efficiency .
- Solvent Effects : Testing polar aprotic solvents (DMF, DMSO) to improve solubility of the bulky intermediates .
- Temperature Gradients : Reaction monitoring via NMR at 50–80°C to identify optimal kinetic vs. thermodynamic control .
Q. How should researchers address contradictory NMR data suggesting tautomerism in the thiazole moiety?
- Methodological Answer : Thiazole tautomerism (e.g., 2- vs. 4-position proton shifts) can confound spectral interpretation. Solutions include:
- Variable Temperature NMR : Conduct experiments at 25°C vs. −40°C to stabilize dominant tautomers .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict tautomeric energy barriers and simulate NMR spectra for comparison .
- Isotopic Labeling : -labeling of the thiazole nitrogen resolves ambiguity in - HMBC correlations .
Q. What experimental designs are recommended to assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by LC-MS quantification of degradation products (e.g., hydrolyzed acetic acid derivatives) .
- Oxidative Stress Testing : Expose to HO (0.1–1 mM) to simulate in vivo oxidative environments, monitoring thiazole ring integrity via UV-Vis spectroscopy (λ = 270 nm) .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (25–300°C, 10°C/min) to guide storage protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
